molecular formula C10H11F2NO4S B2461844 4-(2,4-Difluorobenzenesulfonamido)butanoic acid CAS No. 794553-83-6

4-(2,4-Difluorobenzenesulfonamido)butanoic acid

Cat. No. B2461844
CAS RN: 794553-83-6
M. Wt: 279.26
InChI Key: QRUVUMIXEOUSQI-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzenesulfonamido)butanoic acid is a chemical compound with the CAS Number: 794553-83-6 . It has a molecular weight of 279.26 and its IUPAC name is 4-{[(2,4-difluorophenyl)sulfonyl]amino}butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO4S/c11-7-3-4-9(8(12)6-7)18(16,17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound structurally similar to 4-(2,4-Difluorobenzenesulfonamido)butanoic acid, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. These channels, decorated with monolayers of photolabile hydrophobic molecules, can undergo irradiation-induced transformation into hydrophilic groups, enabling UV-light-triggered permselective transport of ionic species through the channels. This technology has potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Facilitation of Addition-Elimination Reactions

Compounds structurally related to 4-(2,4-Difluorobenzenesulfonamido)butanoic acid, such as 6-amino-2-butylsulfonyl-4-cyclohexylmethoxypyrimidine, are used in SNAr displacement reactions, which are significantly enhanced in the presence of trifluoroacetic acid, particularly in trifluoroethanol solvent. These reactions are crucial in various chemical syntheses (Whitfield et al., 2003).

Solid-Phase Extraction of Acidic Herbicides

In the field of chromatography, derivatives of butanoic acid, like 4-(2,4-dichlorophenoxy)butanoic acid, are part of the broader family of acidic herbicides. Their extraction and analysis involve complex procedures, including sample matrix modification and extraction sorbent selection. This area of research is critical for environmental monitoring and herbicide residue analysis (Wells & Yu, 2000).

Synthesis of Benzoyldihydrofuranone

A study describes the use of a compound similar to 4-(2,4-Difluorobenzenesulfonamido)butanoic acid, 4-benzoylbutyric acid, in the synthesis of 5-benzoyldihydro-2(3H)-furanone using hypervalent iodine(III) sulfonate. This synthesis takes place in an ionic solvent, highlighting the role of butanoic acid derivatives in organic synthesis and their potential applications in various chemical industries (Chen et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(2,4-difluorophenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO4S/c11-7-3-4-9(8(12)6-7)18(16,17)13-5-1-2-10(14)15/h3-4,6,13H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUVUMIXEOUSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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